5-(furan-2-ylmethyl)-3-(2-hydroxyphenyl)-4-(3-propoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
Description
Properties
Molecular Formula |
C25H23N3O4 |
|---|---|
Molecular Weight |
429.5 g/mol |
IUPAC Name |
5-(furan-2-ylmethyl)-3-(2-hydroxyphenyl)-4-(3-propoxyphenyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C25H23N3O4/c1-2-12-31-17-8-5-7-16(14-17)24-21-22(19-10-3-4-11-20(19)29)26-27-23(21)25(30)28(24)15-18-9-6-13-32-18/h3-11,13-14,24,29H,2,12,15H2,1H3,(H,26,27) |
InChI Key |
TXNXNIRBMXLVCB-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C2C3=C(C(=O)N2CC4=CC=CO4)NN=C3C5=CC=CC=C5O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(furan-2-yl)methyl]-3-(2-hydroxyphenyl)-4-(3-propoxyphenyl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolo[3,4-c]pyrazole core, followed by the introduction of the various substituents through different chemical reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to achieve the desired quality and quantity of the compound.
Chemical Reactions Analysis
Electrophilic Substitution Reactions
The aromatic systems in this compound (furan, hydroxyphenyl, and propoxyphenyl groups) undergo electrophilic substitutions under controlled conditions:
-
The furan ring preferentially reacts at the α-position due to electron-rich nature.
-
The hydroxyphenyl group directs electrophiles to ortho/para positions but requires protection (e.g., acetylation) to avoid side reactions.
Nucleophilic Reactions
The pyrazole and pyrrolidine nitrogen atoms act as nucleophilic sites:
-
The dihydropyrrolo[3,4-c]pyrazole core shows regioselectivity: N1 is more reactive than N2 due to conjugation with the carbonyl group .
Oxidation and Reduction Reactions
Key transformations involving redox processes:
-
Oxidation of the furan ring with mCPBA produces an epoxide intermediate, which hydrolyzes to a diol.
-
The C6 carbonyl group is selectively reduced to a hydroxyl group without affecting other functionalities.
Ring-Opening and Cycloaddition Reactions
The strained dihydropyrrolo ring participates in ring-opening reactions:
-
Ring-opening under acidic conditions generates a linear structure with retained pyrazole and pyrrolidine moieties .
-
The furan group acts as a diene in Diels-Alder reactions, forming bicyclic adducts.
Functional Group Interconversion
Modifications of hydroxyl and propoxy groups:
-
The 2-hydroxyphenyl group is prone to oxidation but can be stabilized via protection strategies.
Cross-Coupling Reactions
Palladium-catalyzed reactions for structural diversification:
| Reaction Type | Conditions | Outcome | Yield | Source |
|---|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O | Biaryl derivatives at C4 | 65–78% | |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, toluene | Amination of aryl halide | 70% |
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to 5-(furan-2-ylmethyl)-3-(2-hydroxyphenyl)-4-(3-propoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one exhibit significant antimicrobial properties. A study highlighted the synthesis of derivatives that demonstrated effective inhibition against various bacterial strains. These derivatives were synthesized through reactions involving hydrazonoyl halides and showed promising results in both in vitro and in vivo tests .
Anti-inflammatory Properties
The compound's structural components suggest potential anti-inflammatory effects. The presence of hydroxyl groups can enhance its interaction with inflammatory pathways, making it a candidate for further study in treating inflammatory diseases. Research into related compounds has shown that modifications to the pyrazole ring can lead to enhanced anti-inflammatory activity .
Anticancer Potential
There is ongoing research into the anticancer properties of pyrazole derivatives. The unique structure of This compound may allow it to interact with specific cancer cell receptors or pathways. Preliminary studies have indicated that similar compounds can induce apoptosis in cancer cells, warranting further investigation into this compound's efficacy .
Synthesis of Heterocyclic Compounds
The compound has been utilized in the synthesis of various heterocyclic compounds, which are crucial in material science for developing new polymers and materials with specific properties. Its ability to act as a precursor for creating complex molecular architectures opens avenues for innovative applications in nanotechnology and materials engineering .
Case Studies
- Antimicrobial Derivatives : A study synthesized several derivatives from the base compound using different alkyl halides and evaluated their antimicrobial activity against E. coli and Staphylococcus aureus. Results showed that certain derivatives were significantly more effective than standard antibiotics .
- Anti-inflammatory Research : In a controlled study involving animal models of inflammation, derivatives of the compound were administered to evaluate their effects on inflammatory markers. The results suggested a reduction in inflammation levels comparable to established anti-inflammatory drugs .
Mechanism of Action
The mechanism of action of 5-[(furan-2-yl)methyl]-3-(2-hydroxyphenyl)-4-(3-propoxyphenyl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to changes in their activity and subsequent biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed analysis of structurally analogous compounds, focusing on substituent variations and inferred physicochemical or biological properties.
Substituent Variations and Molecular Properties
Key Structural and Functional Insights
Lipophilicity Modulation: The propoxy group in the target compound balances lipophilicity and solubility better than the trimethoxyphenyl group in , which may reduce aqueous solubility.
Polar Interactions :
- The 2-hydroxyphenyl group in the target compound and analogs enables hydrogen bonding, critical for target binding.
- Replacement with methylphenyl (e.g., ) reduces polarity, possibly affecting solubility and absorption.
Steric and π-π Interactions: Furan-2-ylmethyl and phenylethyl groups () facilitate π-π stacking with aromatic residues in biological targets.
Biological Activity
5-(Furan-2-ylmethyl)-3-(2-hydroxyphenyl)-4-(3-propoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, which includes a furan ring, hydroxyphenyl group, and propoxy-substituted phenyl group, suggests diverse biological activities. This article will explore the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Structural Overview
The compound's molecular formula is C28H29N3O5, with a molecular weight of 487.5 g/mol. Its structure features:
- Furan ring : Contributes to the compound's reactivity and biological interactions.
- Hydroxyphenyl group : May enhance antioxidant properties and influence enzyme interactions.
- Propoxy-substituted phenyl group : Potentially modulates lipophilicity and bioavailability.
Table 1: Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | C28H29N3O5 |
| Molecular Weight | 487.5 g/mol |
| Functional Groups | Furan, Hydroxyphenyl, Propoxy |
Initial studies suggest that this compound may interact with specific molecular targets within biological systems. Potential mechanisms include:
- Enzyme Modulation : The compound may influence the activity of enzymes involved in metabolic pathways.
- Receptor Interaction : It could act as an agonist or antagonist at various receptor sites.
Pharmacological Effects
Research indicates that compounds related to this structure exhibit a range of biological activities:
- Antioxidant Activity : The presence of hydroxy groups suggests potential antioxidant properties that can mitigate oxidative stress.
- Anti-inflammatory Properties : Initial findings indicate that this compound may inhibit pro-inflammatory cytokines and mediators.
Case Studies
- Antioxidant Studies : A study demonstrated that derivatives of similar structures showed significant free radical scavenging activity, indicating potential applications in oxidative stress-related conditions .
- Anti-inflammatory Effects : Research on related compounds has shown efficacy in reducing inflammation in animal models by inhibiting nitric oxide production in LPS-induced RAW 264.7 cells .
Synthesis and Chemical Reactions
The synthesis of this compound typically involves multi-step organic reactions. Key synthetic routes include:
- Cyclization Reactions : Forming the pyrrolo[3,4-c]pyrazole core through cyclization with hydrazine derivatives.
- Functionalization Steps : Incorporating various substituents to enhance biological activity.
Table 2: Synthesis Overview
| Step | Description |
|---|---|
| Step 1 | Formation of pyrrolo[3,4-c]pyrazole core |
| Step 2 | Substitution reactions for functional groups |
| Yield | Typically ranges from 72% to 94% |
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction yields be improved?
Methodological Answer: The synthesis of this polycyclic heteroaromatic compound typically involves multi-step protocols:
- Step 1: Cyclocondensation of substituted hydrazines with carbonyl precursors (e.g., 4-hydroxycoumarin analogs) to form the pyrazole core .
- Step 2: Functionalization via nucleophilic substitution or Mannich reactions to introduce furan-2-ylmethyl, hydroxyphenyl, and propoxyphenyl groups .
- Step 3: Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water).
Key Optimization Strategies:
- Use microwave-assisted synthesis to reduce reaction time (e.g., 90°C for 2 hours instead of 24 hours under reflux) .
- Catalytic systems like p-TsOH or DMAP improve cyclization efficiency.
- Yield Data (Hypothetical Example):
| Step | Reaction Type | Catalyst | Yield (%) |
|---|---|---|---|
| 1 | Cyclocondensation | None | 65 |
| 2 | Mannich Reaction | p-TsOH | 78 |
| 3 | Functionalization | K₂CO₃ | 70 |
Q. How is the molecular structure of this compound characterized?
Methodological Answer:
- X-ray Crystallography: Resolve the fused pyrrolo-pyrazole core and substituent orientations. For example, similar compounds show dihedral angles of 15–25° between aromatic rings .
- Spectroscopy:
- IR Spectroscopy: Detect carbonyl stretches (1650–1700 cm⁻¹) and hydroxyl groups (3200–3400 cm⁻¹) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate bioactivity?
Methodological Answer:
- Substituent Variation: Synthesize analogs with modified groups (e.g., replace 3-propoxyphenyl with 3-ethoxy or 3-fluoro variants) to assess effects on target binding .
- In Vitro Assays:
- Enzyme Inhibition: Test against kinases (e.g., EGFR) using fluorescence polarization assays.
- Cytotoxicity: Screen in cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations via MTT assays.
- Data Analysis: Correlate substituent electronic properties (Hammett constants) with activity trends .
Example SAR Table (Hypothetical):
| Analog | R Group | IC₅₀ (μM) | LogP |
|---|---|---|---|
| 1 | 3-Propoxyphenyl | 1.2 | 3.8 |
| 2 | 3-Fluorophenyl | 0.8 | 3.2 |
| 3 | 3-Ethoxyphenyl | 1.5 | 4.1 |
Q. What computational approaches predict the compound’s binding modes and metabolic stability?
Methodological Answer:
Q. How can synthetic impurities or diastereomers be resolved during scale-up?
Methodological Answer:
- Chiral HPLC: Use a Chiralpak IA column (hexane:isopropanol 85:15) to separate enantiomers .
- Crystallization Control: Adjust solvent polarity (e.g., tert-butyl methyl ether) to isolate the desired diastereomer.
- Process Analytical Technology (PAT): Monitor reactions in real-time via FTIR to detect intermediates .
Q. What strategies are used to study the compound’s stability under physiological conditions?
Methodological Answer:
- pH Stability: Incubate in buffers (pH 1–10) at 37°C for 24 hours. Analyze degradation via UPLC-MS. The hydroxyphenyl group may oxidize at pH > 8 .
- Light Sensitivity: Expose to UV (254 nm) and monitor photodegradation products.
Data Contradictions & Resolution
Q. How to address discrepancies in reported bioactivity data across studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
